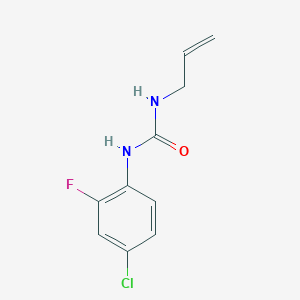
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea, commonly known as CFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU belongs to the class of urea derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of CFPU is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. CFPU has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CFPU has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. CFPU has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
CFPU has been found to exhibit minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CFPU has been found to reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. CFPU has been shown to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
CFPU has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit minimal toxicity to normal cells. CFPU has been extensively studied for its potential therapeutic applications. However, CFPU has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. CFPU is also sensitive to light and heat, which can affect its stability.
Zukünftige Richtungen
CFPU has significant potential for further research and development. Future research could focus on improving the solubility and stability of CFPU. The development of CFPU analogs could also be explored to improve its therapeutic efficacy. Further studies could also investigate the potential of CFPU in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the antimicrobial activity of CFPU could be further investigated for the development of new antibiotics.
In conclusion, CFPU is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU has been extensively studied for its anticancer, anti-inflammatory, and antimicrobial activities. CFPU has several advantages for lab experiments, but it also has some limitations. Future research could focus on improving the solubility and stability of CFPU, developing CFPU analogs, and investigating the potential of CFPU in combination with other drugs for the treatment of cancer and inflammatory diseases.
Synthesemethoden
CFPU can be synthesized using various methods. One of the most common methods is the reaction of 4-chloro-2-fluoroaniline with isocyanate followed by the reaction with propargyl bromide. The resulting product is CFPU. Another method involves the reaction of 4-chloro-2-fluoroaniline with propargyl isocyanate followed by the reaction with propargyl bromide.
Wissenschaftliche Forschungsanwendungen
CFPU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. CFPU has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CFPU has been shown to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYIUXGTOGZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

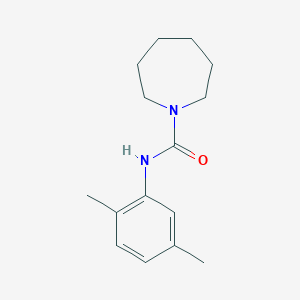
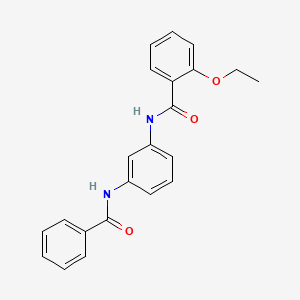
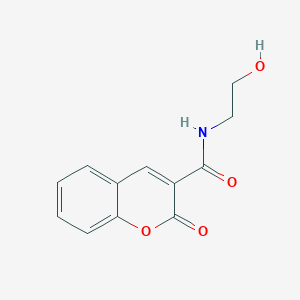
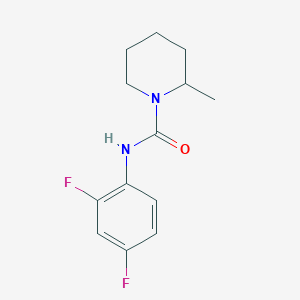
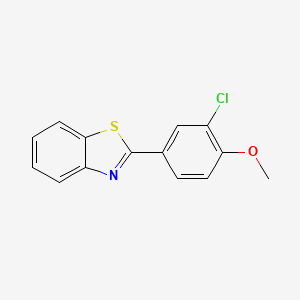
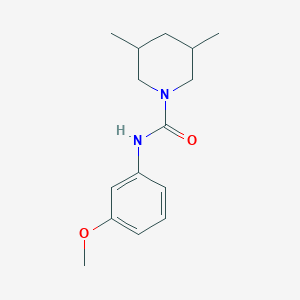
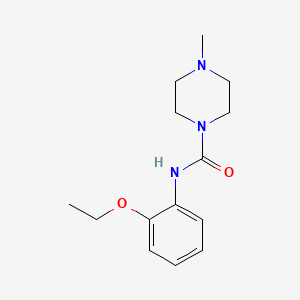
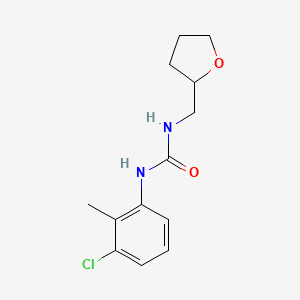
![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
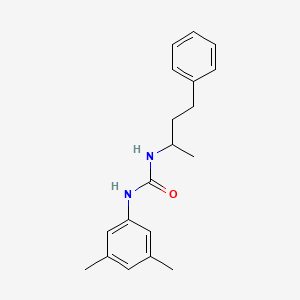
![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)